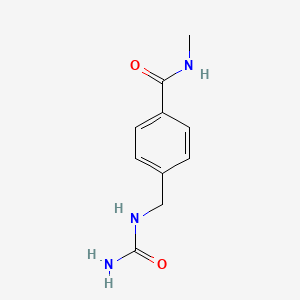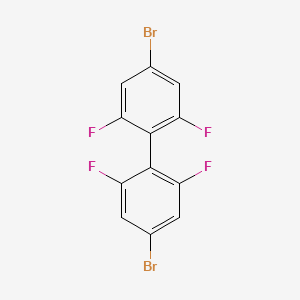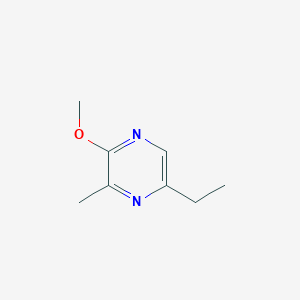
2-Ethenylselenophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenylselenophene is an organic compound that belongs to the class of selenophenes, which are selenium-containing heterocycles This compound features a five-membered ring with four carbon atoms and one selenium atom, along with an ethenyl group attached to the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethenylselenophene can be achieved through several methods. One common approach involves the cyclization of terminal alkynes with elemental selenium. This reaction is typically catalyzed by copper and proceeds via a [2+2+1] cyclization mechanism . The reaction conditions often include the use of solvents such as acetonitrile and the presence of bases like cesium carbonate.
Industrial Production Methods: Industrial production of selenophenes, including this compound, often relies on scalable synthetic routes that ensure high yields and purity. One such method involves the use of selenium dioxide as a selenium source, which reacts with suitable precursors under controlled conditions to form the desired selenophene derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethenylselenophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenophene oxides.
Reduction: Reduction reactions can convert selenophenes to their corresponding selenolanes.
Substitution: Electrophilic substitution reactions are common, where electrophiles attack the carbon positions adjacent to the selenium atom.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or selenium dioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophiles like bromine or iodine can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Selenophene oxides.
Reduction: Selenolanes.
Substitution: Halogenated selenophenes.
Wissenschaftliche Forschungsanwendungen
2-Ethenylselenophene and its derivatives have found applications in various scientific research fields:
Chemistry: Used as building blocks for the synthesis of more complex molecules and materials.
Medicine: Explored for their therapeutic potential in treating various diseases.
Industry: Utilized in the development of light-emitting materials and organic semiconductors.
Wirkmechanismus
The mechanism of action of 2-ethenylselenophene involves its interaction with molecular targets and pathways within biological systems. The compound’s selenium atom plays a crucial role in its reactivity and biological activity. For instance, selenophenes can act as antioxidants by scavenging free radicals and protecting cells from oxidative damage . Additionally, their ability to interact with specific enzymes and proteins makes them valuable in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Thiophene: Contains sulfur instead of selenium.
Furan: Contains oxygen instead of selenium.
Tellurophene: Contains tellurium instead of selenium.
Comparison: 2-Ethenylselenophene is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and tellurium analogs. Selenium’s larger atomic size and different electronegativity influence the compound’s reactivity and interactions with other molecules .
Eigenschaften
CAS-Nummer |
58963-90-9 |
|---|---|
Molekularformel |
C6H6Se |
Molekulargewicht |
157.08 g/mol |
IUPAC-Name |
2-ethenylselenophene |
InChI |
InChI=1S/C6H6Se/c1-2-6-4-3-5-7-6/h2-5H,1H2 |
InChI-Schlüssel |
RAZHUVXWMPNTHT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C[Se]1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


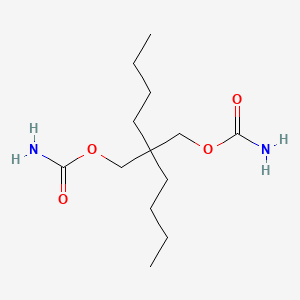



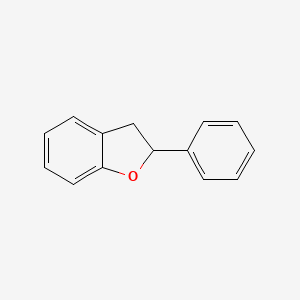
![5-(4-Fluorophenyl)-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13110655.png)


![3-[(2-Aminoethyl)amino]-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B13110674.png)
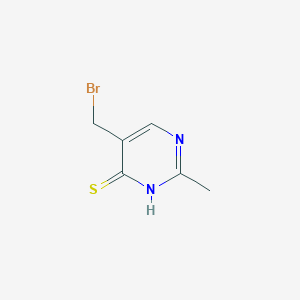
![8-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13110682.png)
